5-Carboxyphthalide: A Comprehensive Technical Guide
5-Carboxyphthalide: A Comprehensive Technical Guide
CAS Number: 4792-29-4
Synonyms: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
This technical guide provides an in-depth overview of 5-Carboxyphthalide, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals, dyes, and polymers.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties
5-Carboxyphthalide is a white to off-white solid organic compound.[3][4] Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4792-29-4 | |
| Molecular Formula | C₉H₆O₄ | [4] |
| Molecular Weight | 178.14 g/mol | [4] |
| Appearance | White to off-white solid | [3][4] |
| Boiling Point | 481.1 ± 45.0 °C (Predicted) | [3] |
| Density | 1.502 g/cm³ | [3] |
| pKa | 3.73 ± 0.20 (Predicted) | |
| Solubility | Sparingly soluble in water. Soluble in some organic solvents like chloroform and ether. | [3][4] |
| InChI | InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11) | |
| SMILES | OC(=O)c1ccc2C(=O)OCc2c1 |
Synthesis Protocols
Several methods for the synthesis of 5-Carboxyphthalide have been reported, primarily involving the reaction of terephthalic acid with a formaldehyde source in the presence of a strong acid.
Synthesis from Terephthalic Acid and Paraformaldehyde in Oleum
This method provides high yields and purity of 5-Carboxyphthalide.[5][6]
Reaction:
Experimental Protocol:
-
Charging the Reactor: In a suitable glass-lined reactor, charge terephthalic acid.
-
Addition of Oleum: Under constant stirring, add oleum (fuming sulfuric acid containing at least 20% SO₃).[7]
-
Addition of Paraformaldehyde: Add paraformaldehyde to the mixture. The molar ratio of terephthalic acid to formaldehyde is typically around 1:1.33.[5]
-
Heating: Heat the reaction mixture to a temperature between 115°C and 148°C.[5] The reaction time can vary from 4.5 to 17 hours depending on the batch size and temperature.[5]
-
Hydrolysis and Precipitation: After the reaction is complete, cool the mixture and hydrolyze it by adding water. This will precipitate the crude 5-Carboxyphthalide.[5]
-
Purification: The crude product is then purified as described in the purification protocol below. The yield is typically high, around 82-83%.[5]
Synthesis from Terephthalic Acid and Chloromethyl Chlorosulfate
An alternative method utilizes chloromethyl chlorosulfate as the reactant with terephthalic acid.
Experimental Protocol:
-
Reaction Setup: In a glass-lined reactor under constant stirring, charge chloromethyl chlorosulfate.
-
Addition of Terephthalic Acid: Add terephthalic acid to the reactor at approximately 27°C.[8]
-
Heating: Heat the reactor to about 130°C for a period of 3 hours.[8]
-
Cooling and Hydrolysis: Cool the mixture to around 35°C and then add water portion-wise while maintaining the temperature.[8]
-
Isolation: The product precipitates and is isolated by centrifugation, washed with deionized water, and dried. This method reports a purity of >97% with a yield of around 67%.[8]
Purification Protocol
The crude 5-Carboxyphthalide obtained from the synthesis is purified by a pH-mediated dissolution and precipitation process.
Experimental Protocol:
-
Suspension: The crude, filtered product from the synthesis is suspended in water.[5]
-
Dissolution: The pH of the suspension is adjusted to approximately 7 with an aqueous solution of sodium hydroxide (e.g., 10% NaOH). This dissolves the 5-Carboxyphthalide as its sodium salt.[5]
-
Decolorization and Filtration: Activated carbon can be added to the solution to remove colored impurities. The solution is then filtered to remove the carbon and any insoluble byproducts.[5]
-
Precipitation: The filtrate is heated (e.g., to 65-85°C), and the pH is adjusted to approximately 2 with a mineral acid such as sulfuric acid. This causes the purified 5-Carboxyphthalide to precipitate out of the solution.[5]
-
Isolation and Drying: The precipitated 5-Carboxyphthalide is collected by filtration, washed with water until the filtrate is neutral, and then dried to yield the pure product.[7]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Proposed HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength of approximately 200-220 nm would be suitable for the aromatic system.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile, and filtered through a 0.45 µm filter before injection.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of 5-Carboxyphthalide is expected to show characteristic absorptions for its functional groups:
-
A very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[9]
-
A strong C=O stretch from the carboxylic acid carbonyl, expected around 1710 cm⁻¹ for the hydrogen-bonded dimer.[9]
-
Another strong C=O stretch from the lactone carbonyl.
-
C-O stretching vibrations.
-
Aromatic C=C and C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the aromatic protons, the methylene protons of the lactone ring (typically a singlet), and a characteristic downfield singlet for the acidic proton of the carboxylic acid group (often broad and above 10 ppm).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the lactone (in the range of 165-185 ppm), as well as signals for the aromatic carbons and the methylene carbon.[9]
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of 5-Carboxyphthalide. The fragmentation pattern would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
Role in Drug Development
5-Carboxyphthalide is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, citalopram.[1] The carboxylic acid group is converted to a nitrile group to form 5-cyanophthalide, which is a key precursor for citalopram.
While 5-Carboxyphthalide itself is not known to have significant direct biological activity, the broader class of phthalides, found in various plants and fungi, exhibit a range of biological effects including antifungal, antibacterial, and anti-inflammatory properties.[10] The carboxylic acid group is a common pharmacophore in many drugs, and its isosteres are frequently used in drug design to modulate physicochemical properties and biological activity.[11]
Safety and Handling
5-Carboxyphthalide is classified as harmful if swallowed and may cause skin and eye irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. WO2001032643A1 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 6. Method for the preparation of 5-carboxyphthalide (2000) | Hans Petersen | 12 Citations [scispace.com]
- 7. US20030009038A1 - Process for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 8. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
